![molecular formula C19H19N7O5S B14009581 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid CAS No. 56527-31-2](/img/structure/B14009581.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant role in biochemical and pharmaceutical research. It is a derivative of folic acid and is structurally related to other antifolate compounds. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic building blocks of pteridine and benzoyl derivatives. The key steps include:
Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the benzoyl ring with a methylsulfanyl group using a thiol reagent.
Coupling with pentanedioic acid: The final step involves the coupling of the modified benzoyl derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the pteridine and benzoyl intermediates are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity suitable for research applications.
化学反応の分析
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, forming a simpler benzoyl derivative.
Substitution: The amino groups on the pteridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoyl derivatives without the methylsulfanyl group.
Substitution: Various substituted pteridine derivatives.
科学的研究の応用
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antifolate drug, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA, RNA, and protein synthesis, leading to cell death. This mechanism is particularly effective in rapidly dividing cells, making it a potential candidate for cancer treatment.
類似化合物との比較
Similar Compounds
Methotrexate: Another antifolate that inhibits DHFR but has a different structure.
Pralatrexate: A similar compound with modifications that enhance its uptake by cancer cells.
Aminopterin: An older antifolate with a similar mechanism of action but different pharmacokinetics.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other antifolates. Its methylsulfanyl group, in particular, may influence its binding affinity and selectivity for DHFR.
特性
CAS番号 |
56527-31-2 |
|---|---|
分子式 |
C19H19N7O5S |
分子量 |
457.5 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O5S/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
InChIキー |
HLKMUFLREZOGEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


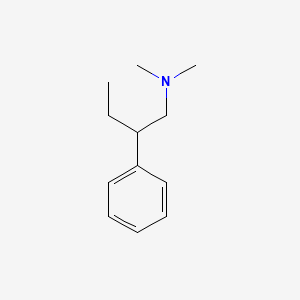
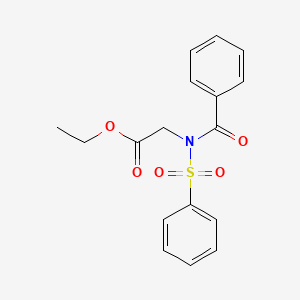
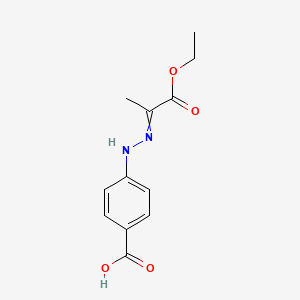

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

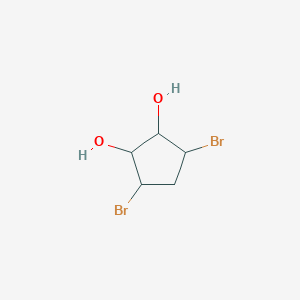

![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)
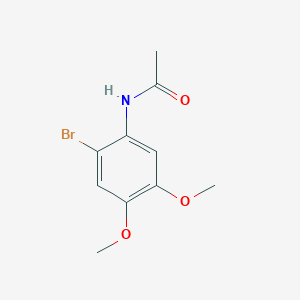
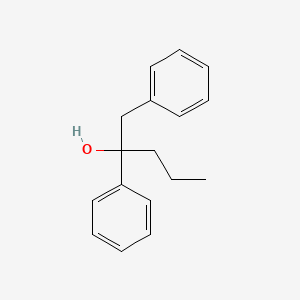

![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)
